Methyl 2-tert-butylpyrimidine-5-carboxylate
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Overview
Description
Methyl 2-tert-butylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-tert-butylpyrimidine-5-carboxylate typically involves the reaction of 2-tert-butylpyrimidine-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
2-tert-butylpyrimidine-5-carboxylic acid+methanolcatalystMethyl 2-tert-butylpyrimidine-5-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-tert-butylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-tert-butylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-tert-butylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-tert-butylpyrimidine-4-carboxylate
- Ethyl 2-tert-butylpyrimidine-5-carboxylate
- Methyl 2-tert-butylpyridine-5-carboxylate
Uniqueness
Methyl 2-tert-butylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-tert-butylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9-11-5-7(6-12-9)8(13)14-4/h5-6H,1-4H3 |
InChI Key |
PTXHPEWCENVTNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)C(=O)OC |
Origin of Product |
United States |
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